![molecular formula C12H20ClN3O2 B2696463 2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide CAS No. 2411304-83-9](/img/structure/B2696463.png)
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide is a synthetic organic compound that features a piperidine ring substituted with a pyrrolidine-1-carbonyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the piperidine ring with pyrrolidine-1-carbonyl chloride under basic conditions.
Chloroacetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine and pyrrolidine rings.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of structural modifications on biological activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]acetamide: Similar structure but with a different substitution pattern on the piperidine ring.
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-2-yl]acetamide: Another positional isomer with potential differences in biological activity.
Uniqueness
2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide is unique due to the specific positioning of the chloroacetamide and pyrrolidine-1-carbonyl groups, which can influence its chemical reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c13-8-11(17)14-10-4-3-7-16(9-10)12(18)15-5-1-2-6-15/h10H,1-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFHJMPUTQOUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
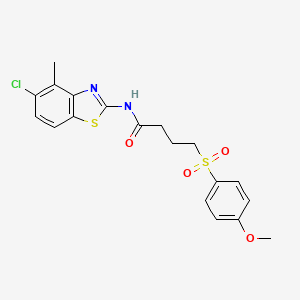
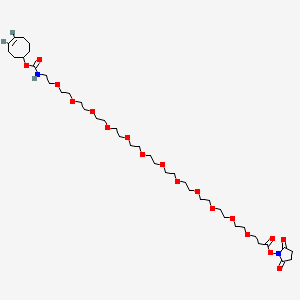
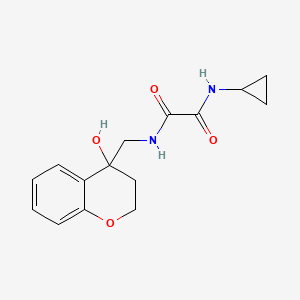
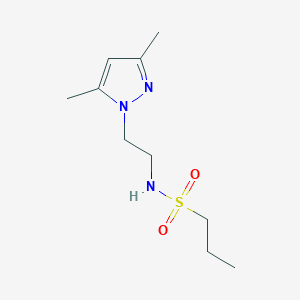
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
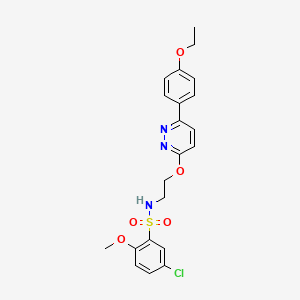
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)



